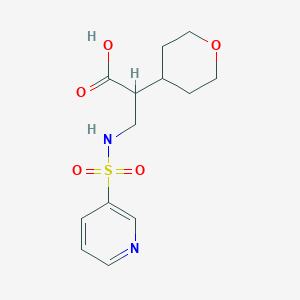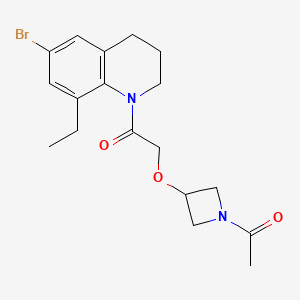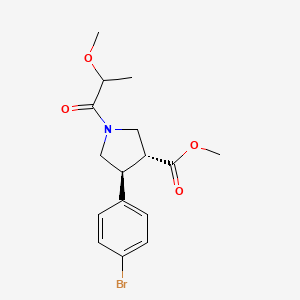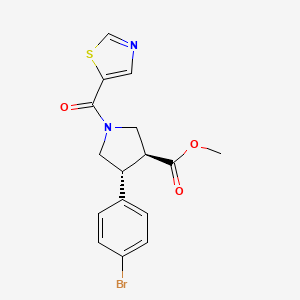
2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid is a synthetic organic compound that features a combination of oxane (tetrahydropyran) and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxane Ring: Starting from a suitable precursor, the oxane ring can be formed through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution or coupling reactions.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine moiety.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or oxane rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce sulfonamides.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Oxan-4-yl)-3-(pyridin-2-ylsulfonylamino)propanoic acid
- 2-(Oxan-4-yl)-3-(pyridin-4-ylsulfonylamino)propanoic acid
Uniqueness
The uniqueness of 2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-13(17)12(10-3-6-20-7-4-10)9-15-21(18,19)11-2-1-5-14-8-11/h1-2,5,8,10,12,15H,3-4,6-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXPPKJYVGDGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)azetidine-1-carboxamide](/img/structure/B6978177.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B6978186.png)
![1-[2-(3-Benzyl-3-phenylazetidin-1-yl)-2-oxoethyl]-3-hydroxyazepan-2-one](/img/structure/B6978190.png)
![(5S,6S)-1-cyclopropyl-5-(6-methoxy-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl)-6-(1-methylimidazol-2-yl)piperidin-2-one](/img/structure/B6978191.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[1-(1-methylsulfonylcyclopropyl)ethyl]piperidine-1-carboxamide](/img/structure/B6978195.png)

![N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide](/img/structure/B6978209.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide](/img/structure/B6978214.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(2-ethyl-1,3-oxazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978222.png)

![tert-butyl N-[9-[(2-hydroxy-3-methoxypropyl)amino]-3-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B6978259.png)
![methyl (3S,4R)-4-(4-bromophenyl)-1-[2-(oxolan-2-yl)acetyl]pyrrolidine-3-carboxylate](/img/structure/B6978269.png)


